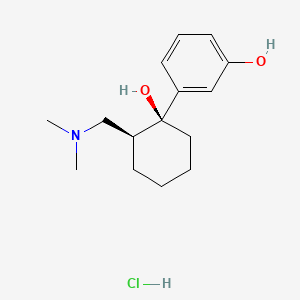

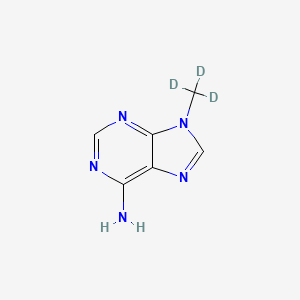

![molecular formula C15H25N3O4S3 B561866 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid CAS No. 104582-29-8](/img/structure/B561866.png)

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid”, also known as Biotin-SS-COOH, is a cleavable, biotinylated crosslinker . It features a biotin group and propanoic acid separated by a disulfide linkage . The carboxyl group of propanoic acid allows biotinylation of targets through either a chemical or enzymatic acylation reaction . The disulfide bond permits removal of the biotin group with reducing agents .

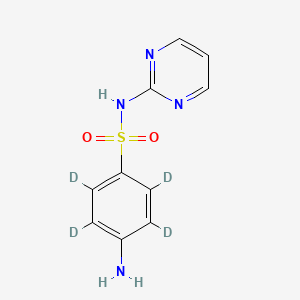

Molecular Structure Analysis

The molecular formula of “3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid” is C15H25N3O4S3 . The InChI code is InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)/t10-,11-,14-/m0/s1 .

Wissenschaftliche Forschungsanwendungen

Chemical Biology Tool Synthesis

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid, also known as Biotin-SS-COOH, is used in the synthesis of chemical biology tools. These tools are essential for labeling target proteins in biological experiments and assays, providing a way to track and analyze protein behavior within various biological contexts .

Cleavable Biotinylated Crosslinker

The compound serves as a cleavable biotinylated crosslinker. This property is particularly useful in studies where temporary binding of biotin to a target molecule is required, and subsequent release of the biotin is achieved through cleavage of the disulfide bond .

Proximity Biotinylation Assays

It is utilized in cellular proximity biotinylation assays to label interactors. This application is crucial for studying protein-protein interactions within cells, helping researchers understand complex biological pathways and networks .

Wirkmechanismus

Target of Action

The primary target of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid, also known as Biotin-SS-COOH, are proteins in biological systems . The compound is used for labeling target proteins in biological experiments and assays .

Mode of Action

Biotin-SS-COOH interacts with its protein targets through a process called biotinylation . This process involves the attachment of a biotin group to the protein, which can be achieved through either a chemical or enzymatic acylation reaction . The compound possesses dual functionality: enrichment via the biotin and an embedded disulfide bridge for cleavage under reducing conditions .

Result of Action

The result of Biotin-SS-COOH’s action is the successful labeling of target proteins. This allows for the enrichment and identification of these proteins in biological experiments and assays . The disulfide bond in the compound permits removal of the biotin group with reducing agents, providing a means of reversible labeling .

Action Environment

The action of Biotin-SS-COOH can be influenced by various environmental factors. For instance, the presence of reducing agents can cleave the disulfide bridge, removing the biotin group . Additionally, the effectiveness of the compound’s protein labeling may be affected by factors such as temperature, pH, and the presence of other biomolecules in the system.

Eigenschaften

IUPAC Name |

3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)/t10-,11-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKYYZVIDAWYMZ-MJVIPROJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654519 |

Source

|

| Record name | 3-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104582-29-8 |

Source

|

| Record name | 3-{[2-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)